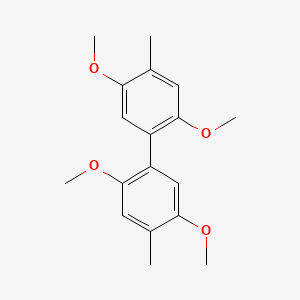
N-(3-benzamido-4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4-methoxy-1,3-phenylene)dibenzamide is an organic compound with the molecular formula C21H18N2O3 It is characterized by the presence of two benzamide groups attached to a central 4-methoxy-1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methoxy-1,3-phenylene)dibenzamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-(4-methoxy-1,3-phenylene)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or continuous chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(4-methoxy-1,3-phenylene)dibenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N,N’-(4-hydroxy-1,3-phenylene)dibenzamide.
Reduction: Formation of N,N’-(4-methoxy-1,3-phenylene)diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(4-methoxy-1,3-phenylene)dibenzamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-(4-methoxy-1,3-phenylene)dibenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(4-hydroxy-1,3-phenylene)dibenzamide
- N,N’-(4-methyl-1,3-phenylene)dibenzamide
- N,N’-(4-chloro-1,3-phenylene)dibenzamide
Uniqueness
N,N’-(4-methoxy-1,3-phenylene)dibenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
13431-11-3 |
|---|---|
Formule moléculaire |
C21H18N2O3 |
Poids moléculaire |
346.4 |
Nom IUPAC |
N-(3-benzamido-4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-13-12-17(22-20(24)15-8-4-2-5-9-15)14-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Clé InChI |
HBQNWVNJOQSMTE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]guanidine;sulfuric acid](/img/structure/B1651724.png)
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)

![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B1651736.png)

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)


